molecular formula C18H21N7O B12228688 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12228688
M. Wt: 351.4 g/mol
InChI Key: VXXBKSYWNCIWMQ-UHFFFAOYSA-N
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Description

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a pyrimidine ring, and a piperazine ring, all connected to a pyridine ring with a carbonitrile group. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and piperazine intermediates, which are then coupled with the morpholine and pyridine-2-carbonitrile under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is crucial to ensure consistent quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated reagents like bromine (Br2) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): A potent inhibitor of class I PI3 kinase.

    Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1h-1,2,3-triazol-1-yl)-1h-pyrazol-5-olate: Used in pharmaceutical dosage forms.

Uniqueness

What sets 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H21N7O/c19-14-15-2-1-3-16(21-15)23-6-8-25(9-7-23)18-20-5-4-17(22-18)24-10-12-26-13-11-24/h1-5H,6-13H2

InChI Key

VXXBKSYWNCIWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C#N)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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